2-(Imidazo[2,1-b]thiazol-6-yl)aniline

Catalog No.
S6815249
CAS No.
925437-83-8
M.F
C11H9N3S
M. Wt
215.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Imidazo[2,1-b]thiazol-6-yl)aniline

CAS Number

925437-83-8

Product Name

2-(Imidazo[2,1-b]thiazol-6-yl)aniline

IUPAC Name

2-imidazo[2,1-b][1,3]thiazol-6-ylaniline

Molecular Formula

C11H9N3S

Molecular Weight

215.28 g/mol

InChI

InChI=1S/C11H9N3S/c12-9-4-2-1-3-8(9)10-7-14-5-6-15-11(14)13-10/h1-7H,12H2

InChI Key

VBTRGEPXLUXABC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)N

2-(Imidazo[2,1-b]thiazol-6-yl)aniline is a heterocyclic compound characterized by the presence of an imidazo[2,1-b]thiazole moiety attached to an aniline group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications. The molecular formula for 2-(Imidazo[2,1-b]thiazol-6-yl)aniline is C₁₆H₁₈N₄S, and it features a thiazole ring fused with an imidazole ring, which contributes to its unique chemical properties.

The chemical reactivity of 2-(Imidazo[2,1-b]thiazol-6-yl)aniline can be attributed to the functional groups present in its structure. Typical reactions include:

  • Electrophilic Aromatic Substitution: The aniline part can undergo electrophilic substitution reactions, allowing for the introduction of various substituents on the aromatic ring.
  • Nucleophilic Reactions: The nitrogen atoms in the imidazo[2,1-b]thiazole can participate in nucleophilic attacks, making this compound useful in synthesizing derivatives.
  • Condensation Reactions: This compound can react with aldehydes or ketones to form imines or other condensation products.

Research has indicated that 2-(Imidazo[2,1-b]thiazol-6-yl)aniline exhibits significant biological activities, particularly in the realm of cancer research. It has been evaluated for:

  • Antiproliferative Activity: Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, suggesting potential as an anticancer agent .
  • Microtubule Targeting: Some derivatives have been identified as microtubule-targeting agents, which are crucial in cancer therapy due to their role in disrupting cell division .

Several methods have been developed for synthesizing 2-(Imidazo[2,1-b]thiazol-6-yl)aniline:

  • Groebke–Blackburn–Bienaymé Reaction: A one-pot synthesis method that combines 2-aminothiazole and isocyanides under mild conditions has shown promising yields .
  • Conventional Synthetic Routes: Traditional methods involve multi-step synthesis starting from simpler precursors like benzene derivatives and thiazole compounds.
  • Selenylation Reactions: Recent studies have introduced sustainable protocols for modifying imidazo[2,1-b]thiazole derivatives through selenylation reactions .

The applications of 2-(Imidazo[2,1-b]thiazol-6-yl)aniline extend into various fields:

  • Medicinal Chemistry: Its derivatives are being explored as potential anticancer agents and other therapeutic targets.
  • Material Science: This compound may also find applications in developing novel materials due to its unique electronic properties.

Interaction studies involving 2-(Imidazo[2,1-b]thiazol-6-yl)aniline focus on its binding affinity with biological targets:

  • Protein Interactions: Research indicates that this compound interacts with tubulin, affecting microtubule dynamics and cell cycle progression .
  • Mechanistic Studies: Investigations into its mechanism of action reveal insights into how it induces apoptosis in cancer cells.

Several compounds share structural similarities with 2-(Imidazo[2,1-b]thiazol-6-yl)aniline. Below is a comparison highlighting their uniqueness:

Compound NameStructureBiological ActivityUnique Features
4-(Imidazo[2,1-b]thiazol-6-yl)aniline4-(Imidazo[2,1-b]thiazol-6-yl)anilineAntiproliferativeDifferent position of substitution on the aromatic ring
3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}aniline3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}anilineAnticancerVariation in the thiazole structure affecting activity
5-(Imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one5-(Imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-oneAntitumorCombines chromenone structure with thiazole for enhanced activity

These comparisons illustrate how variations in substitution patterns and structural modifications can lead to differences in biological activity and therapeutic potential.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

215.05171847 g/mol

Monoisotopic Mass

215.05171847 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

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